molecular formula C10H8N2O2 B1204386 4-Oxo-1,4-dihydro-quinoline-3-carboxamide CAS No. 103914-79-0

4-Oxo-1,4-dihydro-quinoline-3-carboxamide

Cat. No. B1204386
M. Wt: 188.18 g/mol
InChI Key: CVAWACBLSANHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives involves several chemical routes aimed at exploring their potential as inhibitors for various biological targets. For instance, a series of derivatives have been designed, synthesized, and biologically evaluated as β-secretase (BACE-1) inhibitors, showcasing the compound's relevance in medicinal chemistry. These studies involve docking studies to support the design and the evaluation of their biological activity in vitro, highlighting the compound's potential for further modifications (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide has been extensively studied, with particular focus on its polymorphic modifications and the implications of these structural variations on its physical properties and potential therapeutic applications. For instance, different polymorphic forms of a related compound have shown variations in crystal packing, suggesting the importance of molecular structure on the compound's functionality (Shishkina et al., 2018).

Scientific Research Applications

  • BACE-1 Inhibitors in Alzheimer's Research : A series of new 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives were identified as β-secretase (BACE-1) inhibitors, which are relevant in the context of Alzheimer's disease. One potent analog demonstrated low cellular cytotoxicity and high predicted blood-brain barrier permeability, indicating its potential as a structure for further modification in Alzheimer's research (Liu et al., 2014).

  • Monoamine Oxidase Inhibitors : Inspired by the chemical structure similarity of chromone and 4-oxoquinoline, a small series of quinoline-based compounds was screened for their inhibitory effects on human monoamine oxidases. One compound emerged as a potent and selective MAO-B inhibitor, highlighting the influence of prototropic tautomerism on biological activity (Mesiti et al., 2021).

  • c-Met Kinase Inhibitors in Cancer Research : Novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were developed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed moderate to excellent activity, with certain derivatives demonstrating favorable antitumor activity (Li et al., 2013).

  • CB2-Selective Cannabinoid Receptor Ligands : The development of 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2 receptor selective ligands was explored due to the receptor's role in various physiopathological processes. New selective CB2 receptor ligands were characterized, contributing to the understanding of structure-affinity and structure-functionality relationships (Stern et al., 2007).

  • Antitubercular Activity : Ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its hetarylamides showed promising antitubercular activities, providing insights for developing new hypertension remedies (Ukrainets et al., 2008).

Future Directions

The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .

properties

IUPAC Name

4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWACBLSANHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydro-quinoline-3-carboxamide

Synthesis routes and methods

Procedure details

To a solution of N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide (279 mg; 0.79 mmol) in anhydrous DMF (8 mL) at 0° is added thionyl chloride (61 μL; 0.83 mmol) and the solution is stirred at room temperature for 1 h. Water (10 mL) and brine (10 mL) are added, and the precipitate is collected, rinsed with a small quantity of methanol and ether, and dried to give 214 mg of N-[4-chloromethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide.
Name
N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Reactant of Route 2
4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Reactant of Route 3
4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Reactant of Route 4
4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Reactant of Route 5
4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Reactant of Route 6
4-Oxo-1,4-dihydro-quinoline-3-carboxamide

Citations

For This Compound
8
Citations
N Nami, SM Kazemi - Journal of Applied Chemical Research, 2015 - jacr.kiau.ac.ir
Reaction of thionyl chloride with 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid 1 gave acid chloride 2. Compound 2 was reacted with glycine and D-…
Number of citations: 8 jacr.kiau.ac.ir
P Liu, Y Niu, C Wang, Q Sun, Y Zhai, J Yu, J Sun… - European journal of …, 2014 - Elsevier
In this work, we report a series of new 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives as β-secretase (BACE-1) inhibitors. Supported by docking study, a small library of …
Number of citations: 23 www.sciencedirect.com
NB Patela, HICYS Gorgamwalab, AC Purohita - Chemistry & Biology, 2015 - cbijournal.com
A new series of 1-cyclopropyl-6-fluoro-1, 4-dihydro-4-oxo-7-substituted piperazin-1-yl-3-quinoline carboxylic acids with amino sulfonamide and benzene sulfonamide at C-3 position …
Number of citations: 3 cbijournal.com
S Sharma, K Singh, S Singh - Current Organic Synthesis, 2023 - ingentaconnect.com
Quinoline derivatives are an important class of heterocyclic compounds and possess various applications in synthetic organic chemistry, medicinal chemistry, material chemistry and …
Number of citations: 3 www.ingentaconnect.com
RM Beteck, M Isaacs, HC Hoppe, SD Khanye - South African Journal of …, 2018 - ajol.info
Sleeping sickness (trypanosomiasis) is a neglected tropical disease that affects mostly the poorest communities in sub-Saharan Africa. Toxic side effects associated with the use of …
Number of citations: 8 www.ajol.info
JC Song - Formulary, 2012 - search.proquest.com
Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, has been approved by FDA for treatment of cystic fibrosis in patients age 6 years and older who …
Number of citations: 4 search.proquest.com
CN Reddy, GV Subbaraju… - Asian Journal of …, 2011 - Asian Journal of Chemistry
Number of citations: 0
N Vykoukalová - 2017 - dspace.cuni.cz
Univerzita Karlova Farmaceutická fakulta v Hradci Králové Katedra farmakologie a toxikologie Studentka: Nikol Vykoukalová Školitel: prof. PharmDr. František Štaud, Ph.D. Název …
Number of citations: 2 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.